

The Role of DCAF15 in E7820-Mediated Degradation of RBM39: A Technical Guide

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Compound of Interest		
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Abstract

The aryl sulfonamide E7820 has emerged as a promising anti-cancer agent that functions as a "molecular glue," inducing the degradation of the RNA-binding protein RBM39. This activity is critically dependent on the substrate receptor DCAF15, a component of the CUL4-DDB1 E3 ubiquitin ligase complex. This technical guide provides an in-depth overview of the mechanism of action, key experimental methodologies to investigate this process, and quantitative data derived from seminal studies. We will explore the signaling pathway, experimental workflows, and the critical protein-protein interactions that govern the E7820-induced degradation of RBM39, offering a comprehensive resource for researchers in oncology and drug development.

Introduction

Targeted protein degradation has revolutionized therapeutic strategies by utilizing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Molecular glues are small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation. E7820 is a clinical-stage aryl sulfonamide that exemplifies this mechanism. It selectively targets the RNA splicing factor RBM39 for degradation, a protein implicated in the survival of certain cancer cells, particularly those with splicing factor mutations.[1][2] The central mediator of this process is the DDB1- and CUL4-Associated Factor 15 (DCAF15), which acts as the substrate receptor for the CRL4DCAF15 E3 ubiquitin ligase.[3][4] Understanding the intricate molecular interactions



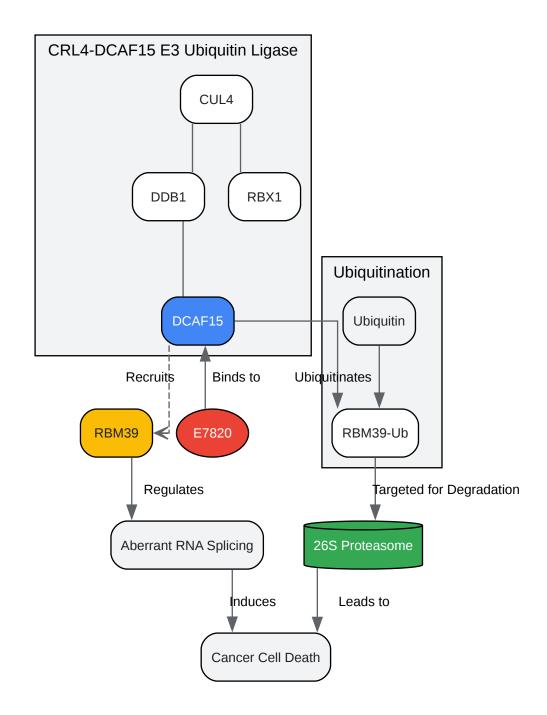
between E7820, DCAF15, and RBM39 is paramount for optimizing its therapeutic potential and developing next-generation molecular glues.

Mechanism of Action: The DCAF15-E7820-RBM39 Ternary Complex

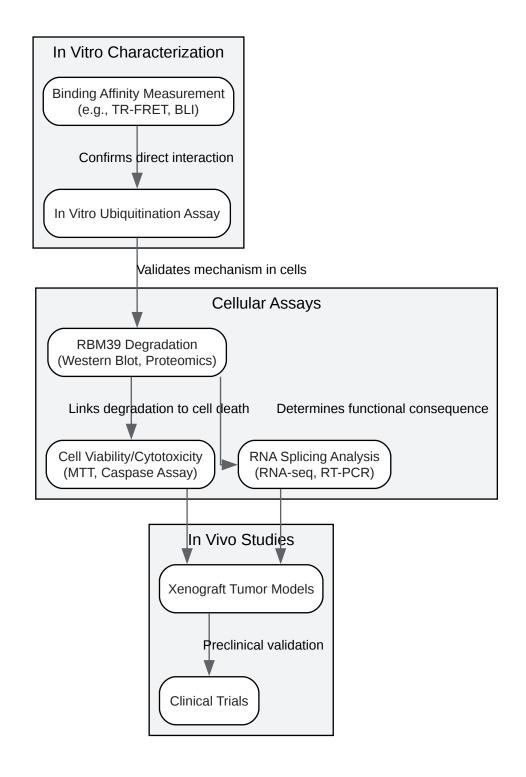
E7820 functions by creating a novel protein-protein interface between DCAF15 and RBM39.[3] [5] In the absence of E7820, DCAF15 and RBM39 exhibit minimal interaction.[3] E7820 binds to a shallow pocket on the surface of DCAF15, creating a composite interface that is then recognized by the RRM2 domain of RBM39.[5][6] This induced proximity results in the formation of a stable ternary complex: DCAF15-E7820-RBM39.

Once RBM39 is brought into proximity with the CRL4DCAF15 E3 ligase complex, it is polyubiquitinated. This process involves the transfer of ubiquitin molecules to lysine residues on the RBM39 protein.[6] The polyubiquitinated RBM39 is then recognized and degraded by the 26S proteasome. The degradation of RBM39 leads to widespread alterations in RNA splicing, ultimately triggering cell cycle arrest and apoptosis in susceptible cancer cells.[4]









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